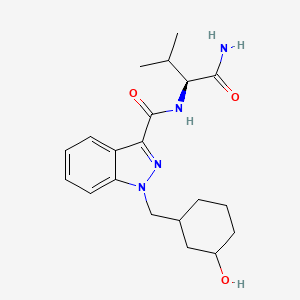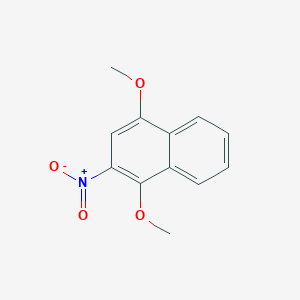
AB-CHMINACA metabolite M1B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AB-CHMINACA metabolite M1B is a synthetic cannabinoid metabolite derived from AB-CHMINACA. This compound is primarily used in forensic and research applications to study the metabolism and effects of synthetic cannabinoids .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AB-CHMINACA metabolite M1B involves multiple steps, starting from the parent compound AB-CHMINACA. The synthetic route typically includes:
Formation of the indazole core: This involves the cyclization of appropriate precursors to form the indazole ring.
Attachment of the carboxamide group:
Introduction of the cyclohexylmethyl group: This involves the alkylation of the indazole ring with a cyclohexylmethyl group.
Formation of the final metabolite: This involves the hydroxylation of the cyclohexyl ring to form the final metabolite M1B.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common techniques include:
Batch reactors: For controlled synthesis and monitoring of reaction conditions.
Continuous flow reactors: For large-scale production with consistent quality.
Purification methods: Such as chromatography and recrystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: AB-CHMINACA metabolite M1B undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the cyclohexyl ring can undergo further oxidation.
Reduction: The carboxamide group can be reduced under specific conditions.
Substitution: The indazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indazole derivatives.
Scientific Research Applications
AB-CHMINACA metabolite M1B is extensively used in scientific research, including:
Forensic Chemistry: To identify and quantify synthetic cannabinoids in biological samples.
Toxicology: To study the toxicological effects and metabolic pathways of synthetic cannabinoids.
Pharmacology: To understand the interaction of synthetic cannabinoids with cannabinoid receptors.
Analytical Chemistry: As a reference standard in mass spectrometry and chromatography.
Mechanism of Action
The mechanism of action of AB-CHMINACA metabolite M1B involves its interaction with cannabinoid receptors, primarily the central cannabinoid receptor 1 (CB1). The compound acts as an agonist, binding to the CB1 receptor and mimicking the effects of endogenous cannabinoids. This interaction leads to various physiological and psychological effects, including altered perception, mood changes, and potential toxic effects .
Comparison with Similar Compounds
AB-CHMINACA metabolite M1B is similar to other synthetic cannabinoid metabolites, such as:
AB-FUBINACA metabolite M1: Similar structure but with a fluorobenzyl group instead of a cyclohexylmethyl group.
ADB-CHMINACA metabolite M1: Similar structure but with a tert-butyl group instead of a cyclohexylmethyl group.
MDMB-CHMICA metabolite M1: Similar structure but with a methyl ester group instead of a carboxamide group.
Uniqueness: this compound is unique due to its specific hydroxylation on the cyclohexyl ring, which distinguishes it from other synthetic cannabinoid metabolites. This unique structural feature can influence its metabolic stability, receptor binding affinity, and overall pharmacological profile .
Properties
Molecular Formula |
C20H28N4O3 |
|---|---|
Molecular Weight |
372.5 |
IUPAC Name |
N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-[(3-hydroxycyclohexyl)methyl]indazole-3-carboxamide |
InChI |
InChI=1S/C20H28N4O3/c1-12(2)17(19(21)26)22-20(27)18-15-8-3-4-9-16(15)24(23-18)11-13-6-5-7-14(25)10-13/h3-4,8-9,12-14,17,25H,5-7,10-11H2,1-2H3,(H2,21,26)(H,22,27)/t13?,14?,17-/m0/s1 |
InChI Key |
JPYMZGZGKXHPPL-KVULBXGLSA-N |
SMILES |
CC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCC(C3)O |
Appearance |
Assay:≥98% (mixture of diastereomers)A crystalline solid |
Synonyms |
(S)-N-(1-Amino-3-methyl-1-oxobutan-2-yl)-1-((4-hydroxycyclohexyl)methyl)-1H-indazole-3-carboxamide; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(17β)-17-(1-Oxopropoxy)androst-4-en-3-ylidene]hydrazide Acetate](/img/new.no-structure.jpg)
